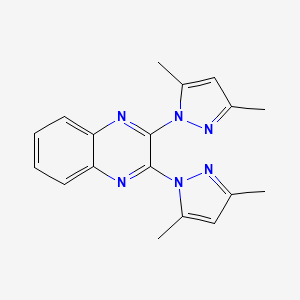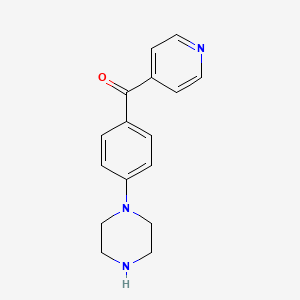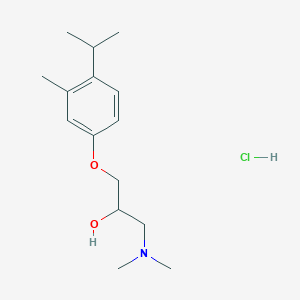
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide, also known as AZB, is a novel compound that has gained significant attention in the field of medicinal chemistry. AZB has been recognized for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. Moreover, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, this compound has been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and apoptotic markers. Moreover, this compound has been reported to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway, leading to the suppression of inflammation. Additionally, this compound has been shown to reduce oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency, low toxicity, and easy synthesis. Moreover, this compound has been shown to exhibit a broad spectrum of therapeutic effects, making it a promising candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, the mechanism of action of this compound is not fully understood, which may limit its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its therapeutic potential. Secondly, the safety and efficacy of this compound need to be evaluated in vivo using animal models. Thirdly, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methoxybenzoic acid with 1-azepanemethanamine, followed by the amidation of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained through the reduction of the nitro group in the intermediate compound using iron powder and hydrochloric acid.
Aplicaciones Científicas De Investigación
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been investigated for its potential therapeutic applications in various diseases. Several studies have shown that this compound exhibits anticancer activity by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. Additionally, this compound has been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-11-10-18(22)14-19(20)23-21(25)17-8-6-16(7-9-17)15-24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBKITMJMBIZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)


![5-({[3-(dimethylammonio)propyl]amino}carbonyl)-2-[(hydroxyimino)methyl]-1-methylpyridinium diiodide](/img/structure/B6062482.png)
![1-ethyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-piperidinecarboxamide](/img/structure/B6062493.png)
![3-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062511.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B6062534.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)